molecular formula C22H22O5 B14272217 Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester CAS No. 154194-47-5

Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester

Cat. No.: B14272217
CAS No.: 154194-47-5
M. Wt: 366.4 g/mol
InChI Key: DNAMBZWBZIHNSG-SFHVURJKSA-N
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Description

Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester is a complex organic compound with a unique structure that includes a cyclopentyl ring, ester groups, and aromatic phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester typically involves the esterification of propanedioic acid derivatives with benzyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of advanced purification techniques like distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and acids.

Scientific Research Applications

Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes and receptors in biological systems. The cyclopentyl ring and phenyl groups contribute to the compound’s stability and specificity in binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Propanedioic acid, [(1S)-3-oxocycloheptyl]-, bis(phenylmethyl) ester: Similar structure but with a seven-membered ring instead of a five-membered ring.

    Diethyl malonate: A simpler ester of propanedioic acid with ethyl groups instead of phenylmethyl groups.

Uniqueness

Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

CAS No.

154194-47-5

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

dibenzyl 2-[(1S)-3-oxocyclopentyl]propanedioate

InChI

InChI=1S/C22H22O5/c23-19-12-11-18(13-19)20(21(24)26-14-16-7-3-1-4-8-16)22(25)27-15-17-9-5-2-6-10-17/h1-10,18,20H,11-15H2/t18-/m0/s1

InChI Key

DNAMBZWBZIHNSG-SFHVURJKSA-N

Isomeric SMILES

C1CC(=O)C[C@H]1C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC(=O)CC1C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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